molecular formula C14H14ClNO3S B1185672 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B1185672
M. Wt: 311.78
InChI Key: NMARBJRDEZHITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C12H10ClNO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-aminophenol. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antibacterial or antifungal agent due to its sulfonamide moiety.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.

    Industrial Applications: It can be used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide
  • N-(3-chloro-4-hydroxyphenyl)acetamide
  • 2-chloro-N-(4-hydroxyphenyl)acetamide

Uniqueness

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both the chloro and hydroxy groups on the aromatic ring, as well as the dimethyl substitution. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.78

IUPAC Name

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO3S/c1-9-7-14(10(2)6-13(9)15)20(18,19)16-11-4-3-5-12(17)8-11/h3-8,16-17H,1-2H3

InChI Key

NMARBJRDEZHITO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

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